Physicochemical Differentiation: LogP and PSA Comparison with Unsubstituted Core Scaffold
The 6-methyl substitution in 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid increases lipophilicity relative to the unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid core scaffold. The target compound exhibits a calculated LogP of 0.7359 and polar surface area (PSA) of 67.49 Ų [1], compared with the unsubstituted analog (CAS 25940-35-6, MW 163.13) which lacks the methyl group and consequently possesses lower lipophilicity. This difference in LogP (Δ > 0.5 log units estimated) influences membrane permeability, protein binding, and chromatographic retention behavior.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.7359 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6); LogP not explicitly reported but expected lower due to absence of methyl substituent |
| Quantified Difference | Estimated ΔLogP > 0.5 (methyl group contribution) |
| Conditions | Calculated LogP values from vendor datasheets; experimental LogP data not available |
Why This Matters
The increased lipophilicity from the 6-methyl group may enhance membrane permeability and CNS penetration potential relative to the unsubstituted scaffold, a critical consideration for target engagement in intracellular or brain-penetrant programs.
- [1] MolBase. 6-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid. CAS 869941-96-8. LogP = 0.7359, PSA = 67.49. View Source
